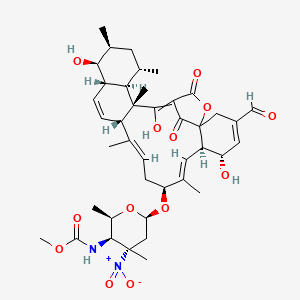
Antibiotic F1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrocarcin F1 is a member of the spirotetronate family, a group of compounds known for their complex chemical structures and potent bioactivities. These compounds are typically derived from marine actinomycetes, specifically from the genus Micromonospora . Tetrocarcin F1, along with its analogues, exhibits significant pharmacological potential, including antibacterial, antitumor, and antiviral activities .
Preparation Methods
Tetrocarcin F1 is isolated from the fermentation broth of the marine-derived actinomycete Micromonospora carbonacea . The preparation involves culturing the actinomycete under specific conditions to produce the compound, followed by extraction and purification using techniques such as 1D- and 2D-NMR spectroscopy and HR-ESI-MS analysis
Chemical Reactions Analysis
Tetrocarcin F1 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield different derivatives with altered biological activities .
Scientific Research Applications
Tetrocarcin F1 has a wide range of scientific research applications. In chemistry, it is studied for its unique structural features and potential as a lead compound for drug development. In biology, it is used to investigate its effects on cellular processes and its potential as an antibacterial and antitumor agent . In medicine, tetrocarcin F1 is explored for its potential to treat various infections and cancers . Additionally, its antiviral properties make it a candidate for research in virology .
Mechanism of Action
The mechanism of action of tetrocarcin F1 involves its interaction with cellular components, leading to the inhibition of vital processes. It has been shown to inhibit the mitochondrial functions of the Bcl-2 family of proteins, inducing apoptosis in cancer cells . In bacterial cells, it disrupts cell membrane integrity, leading to cell death . The compound also interferes with the PI3-kinase pathway in breast cancer cell lines, further highlighting its potential as an anticancer agent .
Comparison with Similar Compounds
Tetrocarcin F1 is part of a larger family of spirotetronate glycosides, which includes compounds such as tetrocarcin A, AC6H, tetrocarcin N, tetrocarcin H, and arisostatin A . These compounds share similar structural features but differ in their specific biological activities and potency. For example, tetrocarcin A has shown significant promise against antibiotic-resistant Staphylococcus aureus and tuberculosis . The unique glycosyl group in tetrocarcin F1 contributes to its distinct biological profile, making it a valuable compound for further research .
Properties
Molecular Formula |
C41H54N2O13 |
|---|---|
Molecular Weight |
782.9 g/mol |
IUPAC Name |
methyl N-[(2R,3R,4S,6R)-6-[[(5S,6R,7E,9S,11E,13S,16S,17S,18S,20S,21R,22S)-3-formyl-5,17,23-trihydroxy-8,12,18,20,22-pentamethyl-25,27-dioxo-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-3,7,11,14,23-pentaen-9-yl]oxy]-2,4-dimethyl-4-nitrooxan-3-yl]carbamate |
InChI |
InChI=1S/C41H54N2O13/c1-19-9-12-29(55-30-17-39(6,43(51)52)34(23(5)54-30)42-38(50)53-8)20(2)14-27-28(45)15-24(18-44)16-41(27)36(48)31(37(49)56-41)35(47)40(7)26(19)11-10-25-32(40)21(3)13-22(4)33(25)46/h9-11,14-15,18,21-23,25-30,32-34,45-47H,12-13,16-17H2,1-8H3,(H,42,50)/b19-9+,20-14+,35-31?/t21-,22-,23+,25-,26-,27+,28-,29-,30-,32+,33-,34-,39-,40+,41?/m0/s1 |
InChI Key |
VDDFIJNQPDATJC-JZDARFGUSA-N |
Isomeric SMILES |
C[C@H]1C[C@@H]([C@@H]([C@@H]2[C@@H]1[C@]3([C@@H](C=C2)/C(=C/C[C@@H](/C(=C/[C@@H]4[C@H](C=C(CC45C(=O)C(=C3O)C(=O)O5)C=O)O)/C)O[C@H]6C[C@]([C@H]([C@H](O6)C)NC(=O)OC)(C)[N+](=O)[O-])/C)C)O)C |
Canonical SMILES |
CC1CC(C(C2C1C3(C(C=C2)C(=CCC(C(=CC4C(C=C(CC45C(=O)C(=C3O)C(=O)O5)C=O)O)C)OC6CC(C(C(O6)C)NC(=O)OC)(C)[N+](=O)[O-])C)C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(S)-amino-(4-cyanophenyl)-(3-methylimidazol-4-yl)methyl]-7-(3-fluorophenyl)-1-benzofuran-5-carbonitrile](/img/structure/B12787330.png)

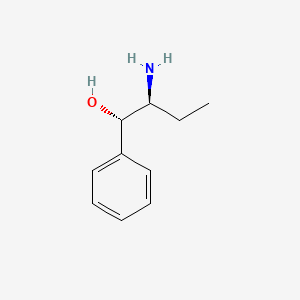
![10-chloro-12,19-diethyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione](/img/structure/B12787348.png)
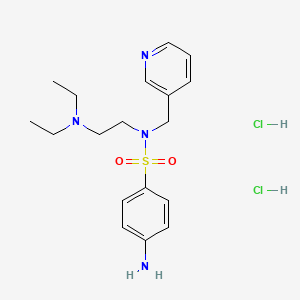
![(2R)-3-cyclohexyl-2-[[2-[[2-[4-[(2R,3R)-1-(4-fluorophenyl)-3-[(2R)-2-(4-fluorophenyl)-2-hydroxyethyl]sulfanyl-4-oxoazetidin-2-yl]phenoxy]acetyl]amino]acetyl]amino]propanoic acid;2-methylpropan-2-amine](/img/structure/B12787351.png)
![4,11-dimethyl-8-oxa-3,10-dithiatricyclo[7.3.0.02,6]dodeca-1(9),2(6),4,11-tetraen-7-one](/img/structure/B12787356.png)
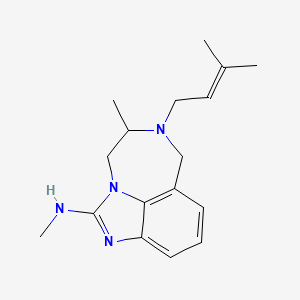
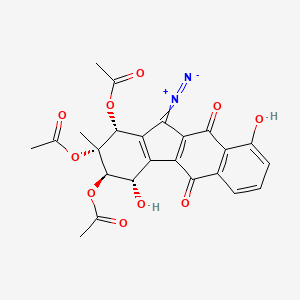
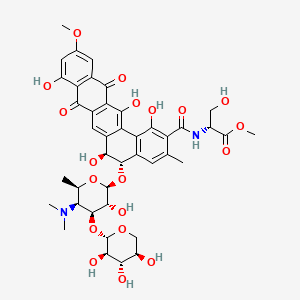

![[3-(4-phenylbutylamino)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12787388.png)


